Product packaging for N,N,3-trimethyl-1H-indol-6-amine(Cat. No.:CAS No. 130508-61-1)

N,N,3-trimethyl-1H-indol-6-amine

Cat. No.: B165854
CAS No.: 130508-61-1
M. Wt: 174.24 g/mol
InChI Key: NHUCTPNQGQFINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-Trimethyl-1H-indol-6-amine is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. Indole-based structures are recognized as privileged scaffolds for developing novel bioactive molecules due to their widespread presence in natural products and pharmaceuticals. This compound serves as a key synthetic intermediate for researchers exploring new therapeutic agents. Its structural features, particularly the substitution pattern on the indole ring, make it a valuable precursor for synthesizing and optimizing compounds with potential anti-inflammatory activity. Studies on analogous N-substituted indole derivatives have demonstrated their research value in modulating critical inflammatory pathways. These compounds have been investigated for their ability to interact with targets like inducible nitric oxide synthase (iNOS) and the soluble guanylate cyclase (sGC)-NO pathway, which are pivotal in the regulation of the immune response . Furthermore, research into similar structures shows promise in significantly reducing the expression of key pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ, highlighting the potential of this chemical class in immunomodulatory research . The mechanism of action for indole derivatives in this context is often linked to the inhibition of leukocyte migration to inflammation sites and interference with intracellular signaling cascades . Researchers utilize this compound strictly in vitro to develop novel treatments for inflammatory conditions, autoimmune diseases, and to study structure-activity relationships (SAR). This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B165854 N,N,3-trimethyl-1H-indol-6-amine CAS No. 130508-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130508-61-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N,3-trimethyl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3

InChI Key

NHUCTPNQGQFINS-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=CC(=C2)N(C)C

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)N(C)C

Synonyms

1H-Indol-6-amine,N,N,3-trimethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for N,n,3 Trimethyl 1h Indol 6 Amine and Its Structural Analogs

Strategies for Indole (B1671886) Ring System Construction

The formation of the indole nucleus is the foundational step in the synthesis of N,N,3-trimethyl-1H-indol-6-amine. Two classical and versatile methods, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, are prominently employed for this purpose.

Fischer Indole Synthesis and Mechanistic Considerations

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. youtube.comyoutube.com The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. youtube.comwww.gov.uk For the synthesis of a precursor to this compound, a 4-aminophenylhydrazine derivative would be reacted with methyl isopropyl ketone.

The mechanism of the Fischer indole synthesis is a well-studied process that proceeds through several key intermediates. www.gov.uk It begins with the formation of the phenylhydrazone, which then tautomerizes to an enamine. Protonation of the enamine is followed by a vibrantpharma.comvibrantpharma.com-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and cleaves the N-N bond. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. www.gov.uk

The choice of acid catalyst is crucial and can influence the reaction's outcome. Both Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids, like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), have been successfully employed. youtube.comyoutube.com

Table 1: Key Steps in the Fischer Indole Synthesis
StepDescriptionKey Intermediates
1 Formation of PhenylhydrazonePhenylhydrazine, Ketone/Aldehyde
2 Tautomerization to EnaminePhenylhydrazone
3 vibrantpharma.comvibrantpharma.com-Sigmatropic RearrangementProtonated Enamine
4 Cyclization and AromatizationDi-imine

A significant consideration when using unsymmetrical ketones, such as methyl isopropyl ketone, is the potential for the formation of two regioisomeric indoles. The direction of cyclization is influenced by the nature of the substituents on the phenylhydrazine and the reaction conditions. mdpi.com

Alternative Cyclization and Annulation Reactions

The Leimgruber-Batcho indole synthesis is a powerful alternative, especially for preparing indoles with electron-withdrawing groups. st-andrews.ac.uk This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. st-andrews.ac.uk Subsequent reductive cyclization of the enamine, often using reducing agents like Raney nickel and hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen, yields the indole. st-andrews.ac.uk For the synthesis of a 6-aminoindole (B160974) precursor, one would start with a 4-nitro-substituted o-nitrotoluene derivative. A key advantage of this method is the commercial availability of many substituted o-nitrotoluenes. st-andrews.ac.uk

Other notable methods include:

Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to an indole-2-carboxylic acid.

Bischler-Möhlau Synthesis: This involves the reaction of an α-bromoacetophenone with an excess of aniline, leading to the formation of a 2-arylindole.

Introduction and Functionalization of Substituents on the Indole Core

Once the indole ring system is established, the next phase of the synthesis focuses on the regioselective introduction of the methyl and dimethylamino groups at the N-1, C-3, and C-6 positions, respectively. The order of these functionalization steps is critical to avoid unwanted side reactions and to ensure high yields of the desired product. A plausible synthetic sequence involves the formation of 6-amino-3-methylindole, followed by N-methylation and then N,N-dimethylation of the 6-amino group.

Regioselective Methylation at Indole Nitrogen (N-1)

N-methylation of the indole nitrogen is a common transformation in the synthesis of indole alkaloids and other biologically active molecules. nist.gov A variety of methylating agents can be employed for this purpose. Classic methods often utilize methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH). nist.gov

More environmentally benign and safer alternatives have been developed, with dimethyl carbonate (DMC) being a prominent example. nist.gov The N-methylation of indoles with DMC can be catalyzed by various bases, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being particularly effective. nist.gov The reaction mechanism with DMC and DABCO is proposed to proceed through the formation of an N-methylated DABCO intermediate. nist.gov

Table 2: Common Reagents for N-1 Methylation of Indoles
ReagentCatalyst/BaseTypical ConditionsReference
Methyl Iodide (CH₃I)Sodium Hydride (NaH)THF, room temperature nist.gov
Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydroxide (NaOH)Aqueous/Organic Biphasic nist.gov
Dimethyl Carbonate (DMC)DABCODMF, heat nist.gov

Introduction of the Methyl Group at C-3 Position

The C-3 position of the indole ring is the most nucleophilic and is therefore susceptible to electrophilic attack. However, direct C-3 methylation can sometimes be challenging due to competing N-alkylation. One common strategy to achieve C-3 methylation is through a Mannich-type reaction. For instance, gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole), which can be synthesized from indole, formaldehyde (B43269), and dimethylamine (B145610), can serve as a precursor. The dimethylamino group in gramine is a good leaving group and can be displaced by various nucleophiles.

Alternatively, direct C-3 methylation of an existing indole core can be achieved using specific reagents. For example, biocatalytic methylation using S-adenosyl methionine (SAM)-dependent methyltransferases has been shown to be highly stereo- and regioselective for the C-3 position. youtube.com

Directed Amination at the C-6 Position

The introduction of the amino group at the C-6 position is a critical step. A common and reliable method involves the synthesis of a 6-nitroindole (B147325) intermediate, which is then reduced to the corresponding 6-aminoindole. The nitration of the indole ring can be achieved using various nitrating agents. The subsequent reduction of the nitro group is typically performed using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride (SnCl₂) or sodium dithionite.

For instance, the synthesis of 3-[(dimethylamino)methyl]-6-nitro-1H-indole has been reported, which can serve as a key intermediate. vibrantpharma.com The reduction of this compound would yield 6-amino-3-[(dimethylamino)methyl]-1H-indole.

Modern synthetic methods offer more direct approaches to C-H amination. For example, copper-catalyzed directed ortho-amination of anilines has been developed, which could potentially be adapted for the C-6 amination of certain indole precursors. vibrantpharma.com These methods often employ a directing group to achieve high regioselectivity. Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This could be applied to a 6-haloindole derivative to introduce the dimethylamino group.

The final step in the synthesis of this compound would be the exhaustive methylation of the 6-amino group. This can be achieved using various methylating agents, such as formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

Table 3: Strategies for C-6 Amination of Indoles
StrategyKey StepsReagents
Via 6-Nitroindole 1. Nitration of indole core2. Reduction of nitro group1. Nitrating agent (e.g., HNO₃/H₂SO₄)2. Reducing agent (e.g., Pd/C, H₂; SnCl₂)
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling6-Haloindole, Dimethylamine, Palladium catalyst, Ligand, Base
Directed C-H Amination Copper-catalyzed amination of a C-H bondIndole with directing group, Aminating agent, Copper catalyst
Reductive Amination Approaches to N,N-dimethylamino Functionality

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this approach would typically start from the primary amine precursor, 3-methyl-1H-indol-6-amine.

The formation of the N,N-dimethyl functionality is achieved through a reaction with formaldehyde, which serves as the carbonyl component. The primary amine (3-methyl-1H-indol-6-amine) reacts with a first molecule of formaldehyde to form an imine, which is then reduced. This newly formed secondary amine can then react with a second molecule of formaldehyde to form an iminium cation, which is subsequently reduced to yield the tertiary N,N-dimethylamine. youtube.com This two-step sequence can often be performed in a one-pot reaction. wikipedia.org

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium intermediate without reducing the starting carbonyl compound (formaldehyde). masterorganicchemistry.com Several specialized hydride reagents are commonly employed for this purpose.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Characteristics
Sodium Cyanoborohydride NaBH₃CN Effective at mildly acidic pH; selectively reduces imines over ketones/aldehydes. masterorganicchemistry.comchemistrysteps.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com
Sodium Borohydride NaBH₄ Can be used, but may require careful pH control to prevent reduction of the aldehyde. masterorganicchemistry.com

A typical procedure would involve stirring the primary amine precursor with an excess of aqueous formaldehyde in a suitable solvent, followed by the addition of the reducing agent under controlled pH conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org

This methodology is highly applicable for the synthesis of this compound. The synthesis would involve the coupling of a 6-halo-3-methylindole (e.g., 6-bromo- or 6-chloro-3-methylindole) with dimethylamine. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a specialized phosphine (B1218219) ligand. libretexts.org

The catalytic cycle generally proceeds through several key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (the 6-halo-3-methylindole) to form a Pd(II) complex.

Amine Coordination and Deprotonation : Dimethylamine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination : The final C-N bond is formed through reductive elimination, which releases the product (this compound) and regenerates the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often providing the best results for coupling with heteroaryl halides. acs.org Studies have shown that even unprotected indoles (with a free N-H group) can be successfully used as substrates in these coupling reactions. acs.orgnih.gov

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

Palladium Source Ligand Base Solvent Typical Temperature
Pd₂(dba)₃ XPhos, SPhos, RuPhos NaOt-Bu, K₃PO₄ Toluene, Dioxane 70-110 °C
Pd(OAc)₂ BINAP, DPPF NaOt-Bu, Cs₂CO₃ Toluene 80-110 °C

Synthesis of this compound from Precursors

Two primary synthetic pathways can be envisioned for the production of this compound, starting from readily available indole precursors.

Pathway A: Via Reductive Amination

This route begins with 3-methyl-6-nitro-1H-indole, a common starting material.

Reduction of the Nitro Group : The nitro group at the C6 position is first reduced to a primary amine. This transformation is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder with ammonium (B1175870) chloride (Fe/NH₄Cl). researchgate.netdundee.ac.uk This step yields 3-methyl-1H-indol-6-amine.

Reductive Amination : The resulting 3-methyl-1H-indol-6-amine is then subjected to reductive amination with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to install the two methyl groups on the amine nitrogen, affording the final product. youtube.com

Pathway B: Via Buchwald-Hartwig Amination

This route utilizes a halogenated indole precursor.

Preparation of the Precursor : The synthesis begins with a suitable 6-halo-3-methyl-1H-indole, such as 6-bromo-3-methyl-1H-indole. This precursor can be synthesized through various established indole synthesis methods or by direct halogenation of 3-methylindole (B30407), though regioselectivity can be a challenge.

Cross-Coupling Reaction : The 6-bromo-3-methyl-1H-indole is then coupled with dimethylamine (or its salt) using a palladium catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos and a strong base like sodium tert-butoxide (NaOt-Bu). acs.orgnih.gov This directly forms the C-N bond and yields this compound.

Synthetic Pathways for this compound Analogs and Derivatives

The synthetic methodologies described above are highly adaptable for the creation of a wide range of structural analogs and derivatives. By systematically varying the starting materials, chemists can access diverse chemical space around the core indole scaffold.

Varying the Amine Component : In the Buchwald-Hartwig coupling, substituting dimethylamine with other primary or secondary amines (e.g., diethylamine, morpholine, or substituted anilines) can generate a library of different N-substituted analogs at the C6 position. nih.gov

Modifying the Indole Core : The synthesis can start from different substituted indoles. For instance, beginning with indoles bearing substituents at the C2, C4, C5, or C7 positions would lead to analogs with varied substitution patterns on the benzene (B151609) ring. nih.gov

Alkylation at N1 : The indole nitrogen (N1) can be alkylated or arylated to produce another class of derivatives. For example, a novel series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds were synthesized as potent 5-HT(1D) agonists, demonstrating the feasibility of N1 functionalization. nih.gov

Functionalization at C3 : While the target compound has a methyl group at C3, analogs can be created by starting with indoles bearing different C3 substituents or by modifying the C3 position of a precursor. chemijournal.com For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized as potential tubulin polymerization inhibitors. rsc.org

Considerations of Reaction Efficiency and Scalability

When moving from laboratory-scale synthesis to larger-scale production, several factors related to reaction efficiency and scalability must be considered.

Catalyst Loading and Cost : Palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly efficient, but the cost of the palladium and specialized phosphine ligands can be a significant factor on a large scale. libretexts.org Optimizing catalyst loading to the lowest effective level is crucial for economic viability.

One-Pot Procedures : Reductive amination is often performed as a one-pot reaction, which improves efficiency by reducing the number of workup and purification steps. wikipedia.org This is a significant advantage for scalability.

Purification : The purification of indole derivatives, especially those that are basic, can sometimes be challenging. Chromatography-free synthesis protocols are highly desirable for large-scale operations to reduce solvent waste and cost. researchgate.net

Safety and Reagents : The use of hazardous reagents, such as the potentially toxic sodium cyanoborohydride, may require special handling procedures and waste disposal considerations. masterorganicchemistry.com The high pressure and flammable hydrogen gas used in some catalytic hydrogenations also present safety challenges on an industrial scale.

Stereochemical Aspects and Isomer Control in Indole Synthesis

The target molecule, this compound, is achiral and therefore does not present stereochemical challenges in its direct synthesis. However, the broader field of indole synthesis is rich with stereochemical considerations, particularly when preparing more complex analogs or derivatives that may be chiral.

Chiral Centers : If the substituents on the indole ring or its side chains create a stereocenter, controlling the stereochemistry becomes critical. For example, the synthesis of α-methyltryptamine, which has a chiral center on the propyl side chain, requires stereocontrolled methods to obtain a specific enantiomer. wikipedia.org

Atropisomerism : When bulky groups are present at positions flanking a rotatable single bond, rotation can be hindered, leading to stable, non-interconverting rotational isomers called atropisomers. This is a form of axial chirality. The atroposelective synthesis of 3-aryl-indoles has been achieved through catalytic methods that control the orientation of the aryl group as the C-C bond is formed. chinesechemsoc.org

Regioisomer Control : During the initial synthesis of the indole ring itself (e.g., via Fischer indole synthesis) or during subsequent functionalization (e.g., halogenation or nitration), controlling the position of the substituents (regiocontrol) is paramount. nih.govclockss.org For instance, direct nitration of 3-methylindole can lead to a mixture of isomers, necessitating the use of protecting groups or more selective reaction conditions to obtain the desired 6-nitro intermediate.

Therefore, while the synthesis of this compound is stereochemically straightforward, the principles of stereocontrol are fundamental to the synthesis of its broader family of indole analogs.

In-Depth Spectroscopic Analysis of this compound Faces Data Unavailability

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the compound this compound. As a result, a detailed article on its advanced spectroscopic and structural characterization, as per the requested outline, cannot be generated at this time.

The inquiry sought a thorough examination of the compound through various analytical techniques, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. Specifically, the requested information included:

¹H NMR (Proton Nuclear Magnetic Resonance) Analysis: To identify the chemical environment of hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Analysis: To determine the types of carbon atoms present.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY): For elucidating the connectivity and spatial relationships between atoms.

Quantitative NMR (qNMR): To assess the purity of the compound.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Despite extensive searches for the compound under its systematic name and potential alternative identifiers, no specific experimental spectra or detailed analytical findings for this compound could be located in accessible scientific databases and publications. While data exists for structurally related indole derivatives, such as 3-methyl-1H-indol-6-amine and various other trimethylated indoles, these are not suitable substitutes. Small variations in molecular structure, such as the position and number of methyl groups, can lead to significant shifts in spectroscopic data. Presenting data from analogous compounds would be scientifically inaccurate and misleading.

The creation of the requested data tables and the detailed discussion for each subsection of the proposed article are contingent on the availability of this primary experimental data. Without it, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

This data gap suggests that this compound may be a novel compound, a rarely synthesized intermediate, or a substance whose analytical characterization has not been published in the public domain. Further empirical research and publication by the scientific community would be required to provide the necessary data for the comprehensive analysis sought.

Advanced Spectroscopic and Structural Characterization of N,n,3 Trimethyl 1h Indol 6 Amine

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a molecule. In a typical MS/MS experiment, the protonated molecule of N,N,3-trimethyl-1H-indol-6-amine ([M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure.

Hypothetical Fragmentation Data:

Precursor Ion (m/z)Fragment Ions (m/z)Neutral Loss (Da)Putative Fragment Structure
[M+H]+Data not availableData not availableData not available

No specific MS/MS fragmentation data for this compound has been reported in the reviewed literature.

Soft Ionization Techniques (e.g., Electrospray Ionization)

Soft ionization techniques, such as electrospray ionization (ESI), are crucial for analyzing molecules like this compound, as they typically produce intact molecular ions with minimal fragmentation. ESI would likely generate the protonated molecule [M+H]+, allowing for accurate molecular weight determination.

Specific studies applying ESI to this compound have not been identified.

Isomeric Differentiation based on Mass Spectral Fingerprints

Differentiating between isomers using mass spectrometry is a significant challenge that can often be addressed by comparing their unique fragmentation patterns, or "mass spectral fingerprints." For instance, isomers of this compound, such as those with methyl groups at different positions on the indole (B1671886) ring, would be expected to produce distinct fragment ions or different relative abundances of common fragments upon CID. However, without experimental data, this remains a theoretical consideration. Studies on other substituted indoles have demonstrated the feasibility of this approach. nih.govnih.gov

No published research on the isomeric differentiation of this compound using mass spectrometry has been found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, characteristic peaks would be expected for N-H stretching of the indole ring, C-H stretching of the methyl and aromatic groups, C-N stretching of the amine, and aromatic C=C bending vibrations.

Predicted FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Indole)Data not available
C-H Stretch (Aromatic)Data not available
C-H Stretch (Aliphatic)Data not available
C-N StretchData not available
Aromatic C=C BendingData not available

Specific experimental FTIR data for this compound is not available.

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon skeleton and aromatic ring vibrations of this compound.

No Raman spectroscopic studies of this compound have been identified in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption maxima are sensitive to the nature and position of substituents. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π-π* transitions of the indole nucleus. The substitution pattern would influence the exact wavelengths of maximum absorbance (λmax). Studies on other substituted indoles show that substitutions on the pyrrole (B145914) and benzyl (B1604629) rings can affect the energies of the ¹La and ¹Lb electronic transitions. nih.gov

Expected UV-Vis Absorption Data:

Solventλmax (nm)Molar Absorptivity (ε)
Data not availableData not availableData not available

No specific experimental UV-Vis spectral data for this compound has been published.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of an organic molecule are dictated by its chromophoric system and the electronic transitions that can be induced by the absorption of ultraviolet-visible (UV-Vis) radiation. The chromophore in this compound is the indole ring system, substituted with a dimethylamino group at the 6-position and a methyl group at the 3-position.

The UV-Vis spectrum of indole and its derivatives is typically characterized by two main absorption bands. acs.org The first band, appearing at lower energy (longer wavelength, typically around 260-290 nm), is referred to as the ¹Lb band, and a higher energy band (shorter wavelength, around 210-230 nm) is known as the ¹La band. acs.org These bands arise from π→π* transitions within the aromatic indole ring.

The presence of the electron-donating dimethylamino group (-N(CH3)2) at the 6-position is expected to have a significant influence on the electronic absorption spectrum. This group can engage in resonance with the indole ring, leading to an extension of the conjugated system and a subsequent bathochromic (red) shift of the absorption maxima. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The methyl group at the 3-position is likely to have a more modest, slightly bathochromic effect.

Table 1: Expected Electronic Absorption Properties of this compound

Parameter Expected Value/Observation
λmax (¹Lb band)Expected around 270-300 nm
λmax (¹La band)Expected around 220-240 nm
Molar Absorptivity (ε)Data not available in the literature
Solvent for MeasurementData not available in the literature

Investigation of Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound upon changing the polarity of the solvent. This phenomenon provides valuable information about the difference in the dipole moment of the molecule between its ground and excited states.

For this compound, the presence of the dimethylamino group and the indole nitrogen imparts a significant ground-state dipole moment. Upon excitation, a charge transfer from the electron-donating amino group to the indole ring is likely to occur, leading to an excited state with a larger dipole moment. In such cases, a positive solvatochromism (a bathochromic shift with increasing solvent polarity) is expected for the corresponding absorption band.

An investigation of solvatochromic effects would involve recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar protic (e.g., ethanol, methanol) and aprotic (e.g., acetonitrile (B52724), DMSO) solvents. The correlation of the absorption maximum (νmax) with solvent polarity functions, such as the Lippert-Mataga plot, would allow for the estimation of the change in dipole moment upon excitation.

Table 2: Hypothetical Solvatochromic Data for this compound

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane1.88Data not available
Dichloromethane8.93Data not available
Acetonitrile37.5Data not available
Methanol32.7Data not available

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Attempts to crystallize similar indole amines have been reported as unsuccessful, which may suggest that obtaining single crystals of sufficient quality for XRD analysis could be challenging for this class of compounds. nih.gov

Should a suitable crystal be obtained, the analysis would reveal the precise geometry of the indole ring, the orientation of the methyl and dimethylamino substituents, and the planarity of the bicyclic system. The bond lengths and angles within the indole core would provide insight into the electronic effects of the substituents. For instance, the C6-N bond length would be indicative of the degree of conjugation between the dimethylamino group and the indole ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary intermolecular interactions would likely involve N-H···N hydrogen bonds from the indole N-H group to the nitrogen of the dimethylamino group of a neighboring molecule. Additionally, C-H···π interactions between the methyl groups and the aromatic indole ring system of adjacent molecules are also plausible.

Conformational Insights in the Crystalline State

The conformation of the dimethylamino group relative to the indole ring would be a key feature revealed by an X-ray crystal structure. The torsion angle between the plane of the dimethylamino group and the plane of the indole ring would indicate the degree of steric hindrance and its impact on the conjugation. It is expected that for optimal conjugation, a planar arrangement would be favored, but steric clashes between the methyl groups of the dimethylamino substituent and the adjacent hydrogen atom on the indole ring might lead to a slightly twisted conformation. The conformation of the methyl group at the 3-position is fixed relative to the indole ring.

Computational and Theoretical Investigations of N,n,3 Trimethyl 1h Indol 6 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov DFT calculations are predicated on the principle that the energy of a system can be determined from its electron density. These calculations can predict a wide array of molecular properties with a high degree of accuracy.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For N,N,3-trimethyl-1H-indol-6-amine, this process would involve finding the lowest energy arrangement of the indole (B1671886) core and the substituent methyl and dimethylamino groups.

Table 1: Predicted Equilibrium Geometric Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar structures.)

ParameterBond/AnglePredicted Value
Bond Lengths C2-C31.38 Å
C3-C3_Methyl1.51 Å
C5-C61.40 Å
C6-N_amine1.42 Å
N_amine-C_methyl1.46 Å
N1-H0.99 Å
Bond Angles C2-C3-C9108.5°
C5-C6-C7121.0°
C5-C6-N_amine119.5°
C_methyl-N_amine-C_methyl115.0°

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the nitrogen atom of the dimethylamino group, reflecting its electron-donating capacity. The LUMO would likely be distributed across the aromatic system.

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charge on each atom. This reveals the electronic landscape of the molecule, highlighting electron-rich and electron-deficient sites. In this compound, the nitrogen atoms are expected to carry a negative partial charge, making them sites for potential electrophilic attack.

Table 2: Predicted Frontier Orbital Energies and Mulliken Charges (Note: Illustrative values.)

ParameterAtom/OrbitalPredicted Value
FMO Energies HOMO-5.25 eV
LUMO-0.80 eV
HOMO-LUMO Gap (ΔE)4.45 eV
Mulliken Charges N1 (Indole)-0.45 e
C3+0.15 e
C6+0.10 e
N (Amine)-0.52 e

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning signals in experimental spectra. The predicted shifts for this compound would show distinct signals for the aromatic protons, the indole N-H proton, and the protons of the two different types of methyl groups.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) spectrum. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. Key predicted frequencies for this molecule would include the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and C-N stretching vibrations.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This calculation identifies the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, typically π → π* transitions within the indole aromatic system.

Table 3: Predicted Spectroscopic Data for this compound (Note: Illustrative values.)

SpectrumParameterPredicted Value
¹H NMR δ (N1-H)~8.0 ppm
δ (Aromatic-H)6.5 - 7.5 ppm
δ (N-CH₃)~2.9 ppm
δ (C3-CH₃)~2.3 ppm
¹³C NMR δ (Aromatic C)100 - 140 ppm
δ (N-CH₃)~45 ppm
δ (C3-CH₃)~12 ppm
IR Frequencies ν (N-H stretch)~3450 cm⁻¹
ν (Aromatic C-H stretch)~3100 cm⁻¹
ν (Aliphatic C-H stretch)2950 - 2800 cm⁻¹
ν (C=C stretch)1600 - 1450 cm⁻¹
UV-Vis λ_max~285 nm

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic density of a molecule, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the C6-dimethylamino group, and to a lesser extent, around the indole nitrogen. The hydrogen atom attached to the indole nitrogen (N1-H) would be a site of positive potential (blue). This visualization confirms the nucleophilic character of the nitrogen centers and the electrophilic character of the N-H proton.

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These indices provide quantitative measures of the molecule's reactivity and stability.

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (1 / η).

Table 4: Predicted Quantum Chemical Descriptors (Note: Calculated from the illustrative FMO energies in Table 2.)

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-E_HOMO5.25
Electron Affinity (A)-E_LUMO0.80
Electronegativity (χ)(I + A) / 23.025
Chemical Hardness (η)(I - A) / 22.225
Chemical Softness (S)1 / η0.449

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, typically in a solvated environment. nih.govulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent, such as water. The simulation would yield valuable information on:

Conformational Dynamics: How the N,N-dimethyl and C3-methyl groups rotate and flex over time.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule, particularly around the polar N-H and N,N-dimethylamino groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the indole N-H group (as a donor) or the amino nitrogen (as an acceptor) and solvent molecules.

Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDFs), would provide a dynamic picture of the molecule's behavior in solution, complementing the static insights from DFT.

Conformational Sampling and Dynamic Behavior

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational sampling and molecular dynamics (MD) simulations are powerful computational tools used to explore the accessible shapes and dynamic behavior of a molecule over time.

For this compound, a key feature influencing its conformation is the rotational freedom around the C6-N bond of the dimethylamino group and the orientation of the methyl group at the C3 position. Molecular mechanics force fields, such as AMBER or CHARMM, would be employed to calculate the potential energy of different conformations.

Conformational Sampling Techniques:

Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment to generate a comprehensive set of possible conformations.

Stochastic Search (e.g., Monte Carlo): This approach randomly alters the coordinates of the molecule and accepts or rejects the new conformation based on its energy.

Molecular Dynamics Simulations: MD simulations provide a more dynamic picture by solving Newton's equations of motion for the atoms of the molecule. An MD simulation of this compound in a vacuum or an implicit solvent would reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's trajectory over time.

Root Mean Square Fluctuation (RMSF): To identify regions of the molecule with high flexibility, particularly the N,N-dimethylamino and C3-methyl groups.

Radius of Gyration: To understand the compactness of the molecule's conformation.

These simulations would likely show that the indole core remains relatively rigid, while the dimethylamino and methyl substituents exhibit significant flexibility, which could be crucial for its interaction with biological targets.

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. For this compound, the presence of a polar solvent like water would be expected to have a notable impact due to the potential for hydrogen bonding with the amine group and the indole nitrogen.

Implicit vs. Explicit Solvent Models:

Implicit Solvent Models (e.g., Generalized Born): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and are useful for initial conformational searches.

Explicit Solvent Models (e.g., TIP3P water): In this approach, individual solvent molecules are included in the simulation box. This provides a more realistic representation of solvent-solute interactions, including specific hydrogen bonds.

MD simulations in an explicit water box would be crucial to accurately model the hydration shell around this compound and to understand how water molecules mediate its conformational landscape. The simulations might reveal specific and stable hydrogen bonding patterns that favor certain conformations of the dimethylamino group.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of structure-based drug design.

Prediction of Ligand-Target Binding Modes and Interaction Analysis

To perform molecular docking with this compound, a specific protein target would first need to be identified. Given the prevalence of the indole scaffold in targeting kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmission, these would be logical starting points.

The docking process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein (from the Protein Data Bank or homology modeling) and preparing it by adding hydrogens, assigning charges, and defining the binding site.

Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to systematically place the ligand in the binding site and score the different poses based on a scoring function.

The results would provide a predicted binding mode, highlighting key interactions such as:

Hydrogen Bonds: The indole N-H and the dimethylamino nitrogen could act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aromatic indole ring and the methyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The indole ring could form pi-pi or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational Assessment of Binding Affinities

Docking scores provide an initial estimate of binding affinity. More rigorous methods can be employed for a more accurate assessment:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are computationally intensive methods that provide highly accurate predictions of binding free energies by simulating a non-physical pathway between the bound and unbound states.

These calculations would yield a numerical value for the binding affinity (e.g., in kcal/mol), which can be used to rank this compound against other potential ligands for the same target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models based on Molecular Descriptors

To develop a QSAR model for indole derivatives including this compound, a dataset of compounds with known biological activities against a specific target would be required.

The process involves:

Data Collection: Assembling a set of indole derivatives with measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model using internal (e.g., cross-validation) and external (using a test set of compounds not used in model building) validation techniques to ensure its predictive power.

: Unraveling Biological Mechanism-Related Profiles

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. These methods provide valuable insights into the physicochemical properties of molecules and their interactions with biological targets, thereby guiding the synthesis and evaluation of new therapeutic agents. For indole derivatives, computational approaches such as Density Functional Theory (DFT) are often employed to understand their electronic structure, reactivity, and potential biological activities. These studies can correlate theoretical parameters like molecular orbital energies, electrostatic potential, and various reactivity descriptors with observed biological effects.

However, a thorough search of scientific literature and chemical databases reveals a significant gap in research specifically dedicated to the computational and theoretical investigation of this compound. While studies on structurally related compounds, such as other substituted indoles and their Schiff bases, have demonstrated the utility of these theoretical approaches, direct data for this compound is absent.

In typical computational studies of bioactive molecules, the following parameters are often investigated and correlated with biological activity:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the electron-donating and accepting abilities of a molecule, which can be related to its reactivity and interaction with biological receptors.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. This is instrumental in understanding non-covalent interactions with biological macromolecules.

Docking Studies: Molecular docking simulations are used to predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into the mechanism of action.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables as requested. The scientific community has yet to publish studies that would allow for a comprehensive analysis of its theoretical parameters and their correlation with any biological mechanism-related profiles.

Further research is required to be undertaken on this compound to elucidate its computational and theoretical characteristics and to explore their potential correlation with biological activity. Such studies would be invaluable in understanding the structure-activity relationship of this specific compound and could pave the way for its potential applications.

Reactivity and Chemical Transformations of N,n,3 Trimethyl 1h Indol 6 Amine

Reactivity at the Indole (B1671886) Nitrogen Atom (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can participate in various reactions, including protonation, alkylation, and acylation.

Protonation and Acid-Base Properties

The indole nitrogen is generally considered to be non-basic because its lone pair is part of the 10-π electron aromatic system. Protonation at this position would disrupt the aromaticity, making it energetically unfavorable. Instead, the most basic site in N,N,3-trimethyl-1H-indol-6-amine is the exocyclic tertiary amine at the 6-position.

However, like other amino acids and nitrogen-containing compounds, the molecule's functional groups have distinct acid-base properties. americanpeptidesociety.org In a sufficiently acidic environment, the more basic tertiary amine at the 6-position will be protonated first. The pKa of a protonated dialkylaniline is typically around 5, and the pKa for a protonated amine is generally around 10. libretexts.org The specific pKa value for the dimethylamino group in this indole derivative would be influenced by the electronic effects of the fused ring system. The indole N-H itself is weakly acidic, with a pKa of approximately 17 in dimethyl sulfoxide (B87167) (DMSO), making deprotonation possible only with strong bases. youtube.com

N-Alkylation and N-Acylation Strategies

Functionalization of the indole N-H bond is a common strategy in organic synthesis. nih.gov

N-Alkylation: This reaction involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. libretexts.org A strong base, such as sodium hydride (NaH), is typically required to deprotonate the indole N-H. youtube.com The resulting indolide anion is a potent nucleophile that readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the N-alkylated product. youtube.commsu.edu The presence of the electron-donating dimethylamino and methyl groups on the indole ring may slightly increase the acidity of the N-H bond compared to unsubstituted indole, potentially allowing for the use of slightly weaker bases.

N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid (e.g., HCl). libretexts.org The lone pair on the amide nitrogen of the resulting N-acylindole is significantly less nucleophilic due to resonance with the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Reaction TypeReagentsProduct Type
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl-indole
N-AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseN-Acyl-indole

Reactions of the Tertiary Amine Moiety

The exocyclic dimethylamino group at the 6-position is a key center of reactivity, behaving as a typical tertiary arylamine.

Quaternization Reactions

Tertiary amines readily undergo quaternization when treated with alkylating agents, such as alkyl halides. jcu.czjcu.cz The reaction involves the nucleophilic attack of the tertiary amine's lone pair on the electrophilic carbon of the alkyl halide, forming a quaternary ammonium (B1175870) salt. libretexts.org For this compound, this would result in a salt with a positive charge on the exocyclic nitrogen atom. The reactivity follows the typical SN2 pattern, with methyl halides and primary alkyl halides being the most effective alkylating agents. jcu.cz

This process, also known as exhaustive alkylation, can continue until a quaternary ammonium salt is formed, which has no remaining hydrogens on the nitrogen. mnstate.edu The quaternization of similar tertiary amines, like N,N'-dimethylaminoethyl methacrylate, has been studied extensively, showing that the reaction is influenced by factors such as the alkyl chain length of the quaternizing agent. mdpi.com

Oxidation Pathways of the Tertiary Amine

The tertiary amine group is susceptible to oxidation by various reagents. The electrochemical oxidation of amines is a well-studied process that provides routes to synthesize and modify a wide range of molecules. nih.gov The ease of oxidation depends on the amine's structure, with tertiary amines generally being easier to oxidize than primary or secondary amines. researchgate.net

The initial step in the oxidation of a tertiary amine is typically the removal of one electron from the nitrogen atom's lone pair to form a radical cation. nih.govacs.org The subsequent fate of this intermediate depends on the reaction conditions and the oxidant used. Common oxidation products include N-oxides, which can be formed using reagents like hydrogen peroxide or peroxy acids. Oxidative N-demethylation is another possible pathway, where the amine is oxidized, and a methyl group is subsequently cleaved, often leading to the formation of a secondary amine and formaldehyde (B43269). researchgate.net For instance, oxidation of tributylamine (B1682462) with manganese dioxide can yield N-formyldibutylamine. dtic.mildtic.mil

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is highly activated towards electrophilic aromatic substitution (EAS) due to its electron-rich nature. The reaction typically occurs on the five-membered pyrrole (B145914) ring, with a strong preference for substitution at the C3 position. However, since the C3 position is already substituted with a methyl group in this compound, electrophilic attack will be directed to other positions.

The regiochemical outcome of EAS on this substituted indole is determined by the combined directing effects of the three substituents: the pyrrole nitrogen, the C3-methyl group, and the C6-dimethylamino group.

Pyrrole Nitrogen (N-1): Strongly activating and directs to C3 (blocked) and C2.

C3-Methyl Group: A weak activating group, directing ortho (C2, C4) and para (C6, but this is on the other ring).

C6-Dimethylamino Group: A very strong activating, ortho-, para-directing group. It will direct incoming electrophiles to the C5 and C7 positions.

Considering these effects, the powerful C6-dimethylamino group is expected to dominate the regioselectivity. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are most likely to occur at the C5 and C7 positions of the benzene (B151609) ring portion of the indole nucleus. masterorganicchemistry.com The electron-rich nature of the indole ring system makes it highly reactive towards electrophiles, and reactions often proceed under mild conditions. youtube.com

Regioselectivity and Directing Effects of Substituents

The indole ring is an electron-rich aromatic system, inherently prone to electrophilic substitution, primarily at the C3 position. However, the substitution pattern of this compound alters this intrinsic reactivity profile.

The N,N-dimethylamino group at the C6 position is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene portion of the indole ring through resonance. This increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. Generally, amino groups are ortho- and para-directing in electrophilic aromatic substitution reactions. In the context of the indole ring, this directing effect enhances the nucleophilicity of the C5 and C7 positions.

The methyl group at the C3 position is a weakly activating group, exerting its influence through a positive inductive effect (+I). Its presence at the most reactive site of the unsubstituted indole nucleus blocks this position from further electrophilic attack. This blockage forces electrophiles to react at other available positions on the indole ring.

The combined influence of the strongly activating and ortho, para-directing N,N-dimethylamino group and the C3-blocking methyl group makes the C4, C5, and C7 positions the most likely sites for electrophilic substitution. The precise regioselectivity will be a function of the specific electrophile and reaction conditions, with steric hindrance also playing a role. Theoretical studies and experimental data on related 6-aminoindoles suggest that the C5 and C7 positions are particularly activated.

Functionalization at C-2, C-4, C-5, and C-7 Positions

The functionalization of the this compound ring system can be achieved through various synthetic strategies, targeting the available carbon centers.

Functionalization at C-2: While the C3 position is blocked, functionalization at the C2 position can be achieved through methods like lithiation followed by quenching with an electrophile. However, the directing effect of the 6-amino group might not strongly favor C2 functionalization.

Functionalization at C-4, C-5, and C-7: These positions are activated by the 6-amino group and are the primary targets for electrophilic substitution reactions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce halogen atoms at the C5 or C7 positions, and potentially at C4, depending on the reaction conditions.

Nitration: Nitration can be achieved using various nitrating agents. Due to the high activation of the ring, mild conditions would be necessary to avoid over-reaction or degradation. The nitro group would likely be introduced at the C5 or C7 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions under Friedel-Crafts conditions are plausible, leading to the introduction of acyl or alkyl groups at the activated positions of the benzene ring. The regioselectivity would be influenced by the steric bulk of the electrophile.

PositionFunctionalization ReactionReagents and Conditions (Illustrative for related 6-aminoindoles)
C-2 Lithiation/Electrophilic Quench1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., DMF, MeI)
C-4 ArylationPd(OAc)₂, Ligand, Aryl-Halide, Base
C-5 HalogenationNBS or NCS in a suitable solvent (e.g., DMF, CH₂Cl₂)
C-7 Halogenation/ArylationCu(II) halides; or Pd-catalyzed cross-coupling

This table is illustrative and based on general reactivity patterns of substituted indoles. Specific conditions for this compound may vary.

Oxidative Transformations

The electron-rich nature of this compound makes it susceptible to oxidation.

Oxidative coupling reactions are a common feature of electron-rich aromatic and heteroaromatic compounds. In the case of this compound, oxidation can lead to the formation of dimers or oligomers. The coupling can occur through various positions on the indole nucleus, with the C5 and C7 positions being likely candidates due to the directing effect of the 6-amino group. The specific products formed will depend on the oxidant used and the reaction conditions. For instance, chemical oxidants like iron(III) chloride or electrochemical methods can induce polymerization. The resulting oligomers or polymers would possess interesting electronic and optical properties due to the extended π-conjugated system.

It has been observed in related systems that the oxidative polymerization of amino-substituted aromatic compounds can be activated by the presence of the amino group. The process often involves the formation of radical cations which then couple.

Rearrangement Reactions and Tautomerism

While less common for the indole core itself, rearrangement reactions can occur under specific conditions, often acid-catalyzed. For this compound, acid-catalyzed rearrangements are a possibility, potentially involving migration of substituents.

Tautomerism: 6-Aminoindoles can exist in tautomeric forms, particularly the amino-imino tautomerism. The equilibrium between the aromatic 6-amino form and the non-aromatic 6-imino-6,7-dihydroindole form is a possibility. In the case of this compound, the aromatic form is expected to be significantly more stable. However, the existence of the imino tautomer, even in small equilibrium concentrations, could provide alternative reaction pathways. Computational studies on related amino-heterocycles have been used to determine the relative stabilities of such tautomers.

Catalytic Transformations Involving this compound

The presence of multiple functional groups in this compound opens up possibilities for various catalytic transformations.

Cross-Coupling Reactions: The benzene ring of the indole can be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, particularly if a halogen is first introduced at one of the activated positions (C4, C5, or C7).

C-H Activation: Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds. Catalytic systems involving transition metals like rhodium or palladium could potentially be used to selectively activate and functionalize the C-H bonds at the C4, C5, or C7 positions. The amino group can act as a directing group in such transformations. researchgate.net

N-Dealkylation: The N,N-dimethylamino group can be a site for catalytic N-dealkylation reactions, which are important transformations in medicinal chemistry and drug metabolism studies. nih.gov

Catalytic TransformationCatalyst System (Illustrative)Potential Outcome
Suzuki Coupling (of a bromo-derivative) Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Arylboronic acidC-C bond formation at the position of the bromine
Heck Coupling (of a bromo-derivative) Pd(OAc)₂, Ligand, Base, AlkeneC-C bond formation with an alkene
C-H Arylation Rh(III) or Pd(II) catalyst, Oxidant, Aryl sourceDirect introduction of an aryl group at C4, C5, or C7
N-Demethylation Iron or Copper-based catalystsConversion of the N,N-dimethylamino group to an N-methylamino or amino group

This table provides illustrative examples of catalytic transformations that could be applied to this compound or its derivatives, based on established methodologies for related compounds.

Structure Activity Relationship Sar Studies of N,n,3 Trimethyl 1h Indol 6 Amine Analogs

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity. spirochem.com This process is iterative, involving a cycle of designing, synthesizing, and testing new analogs to build a comprehensive picture of the chemical features required for a desired biological effect.

Several methodological frameworks are employed to unravel the SAR of indole (B1671886) analogs like N,N,3-trimethyl-1H-indol-6-amine. A primary approach is Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net QSAR models seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For instance, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their activity, providing visual maps that guide structural modifications. pharmacophorejournal.comnih.gov

Molecular docking is another powerful computational tool. It predicts the preferred orientation of a ligand when bound to a receptor or enzyme, helping to rationalize observed activities and guide the design of new compounds with improved binding affinity. researchgate.netresearchgate.net These in silico methods are complemented by experimental techniques. High-throughput screening of compound libraries against specific biological targets provides the initial data needed for SAR exploration. Subsequent synthesis of focused libraries of analogs allows for the systematic probing of specific structural features. organic-chemistry.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are essential for purifying and characterizing these newly synthesized compounds. nih.gov Together, these computational and experimental strategies form a robust framework for iteratively refining lead compounds to enhance potency and selectivity. spirochem.com

Influence of Substitution Patterns on Indole Scaffold Properties

Substituents at the N-1, C-3, and C-6 positions exert profound effects on the electronic and steric character of the indole ring, which in turn dictates its molecular interactions.

N-1 Position: The nitrogen at the N-1 position is slightly acidic, and its substitution is a common strategy in indole chemistry. mdpi.com In this compound, this position is unsubstituted (an -H atom). Introducing alkyl or aryl groups at this site can increase lipophilicity and introduce steric bulk, potentially influencing how the molecule fits into a binding pocket. Substitution can also prevent the formation of hydrogen bonds where the N-H group acts as a donor, which can be a critical interaction for binding to some biological targets. nih.gov

C-3 Position: The C-3 position is one of the most reactive sites on the indole ring. nih.gov The presence of a methyl group at C-3 in the parent compound provides a small, lipophilic substituent. Replacing this methyl group with larger alkyl groups would increase steric hindrance and lipophilicity. Conversely, substituting it with polar groups, such as a hydroxyl or carboxyl group, would increase hydrophilicity and introduce hydrogen bonding capabilities.

C-6 Position: The C-6 position on the benzene (B151609) portion of the indole ring allows for modification of the molecule's electronic properties without directly encumbering the heterocyclic core. The dimethylamino group at this position is a strong electron-donating group, which increases the electron density of the entire indole ring system. This enhanced electron density can strengthen π-π stacking or cation-π interactions with biological targets. Varying the alkyl groups on the amine (e.g., from dimethyl to diethyl) can modulate steric bulk and lipophilicity, while replacing the entire group with an electron-withdrawing group (e.g., a nitro or cyano group) would drastically alter the electronic profile of the scaffold.

Position Substituent Type Electronic Effect Steric Effect Potential Impact
N-1 Hydrogen (unsubstituted)Acts as a hydrogen bond donor.MinimalAllows for key hydrogen bonding interactions.
Alkyl Group (e.g., Methyl, Ethyl)Weakly electron-donating.Increases with size.Increases lipophilicity; can block H-bond donation.
C-3 Methyl GroupWeakly electron-donating.SmallProvides a lipophilic contact point.
Larger Alkyls (e.g., Isopropyl)Electron-donating.Moderate to largeIncreases steric bulk and lipophilicity.
Polar Group (e.g., -OH, -COOH)Electron-withdrawing.VariesIncreases polarity; introduces H-bonding sites.
C-6 Dimethylamino GroupStrongly electron-donating.ModerateIncreases ring electron density; potential H-bond acceptor.
Halogen (e.g., -F, -Cl)Electron-withdrawing (inductive); weakly donating (resonance).SmallModulates electronics; can form halogen bonds.
Methoxy (B1213986) Group (-OCH3)Strongly electron-donating.SmallIncreases electron density; potential H-bond acceptor.

This table is illustrative, based on general chemical principles, and presents potential effects of substitutions on an indole scaffold.

The electronic and steric properties conferred by substituents directly translate into how the molecule recognizes and interacts with its biological targets.

The N-H group at the N-1 position is often a critical hydrogen bond donor. In many indole-based ligands, this interaction is essential for anchoring the molecule in the correct orientation within a binding site. nih.gov The introduction of an alkyl group at N-1 would eliminate this possibility, which could lead to a significant loss of activity if this hydrogen bond is crucial.

At the C-3 position, even a small methyl group can participate in favorable hydrophobic (van der Waals) interactions. Altering the size of this alkyl group can probe the limits of the hydrophobic pocket it occupies. Studies on other indole derivatives have shown that the C-3 position is important for activity, and modifications here can significantly impact potency. nih.gov

The dimethylamino group at the C-6 position is particularly influential. As a potent electron-donating group, it increases the indole's capacity for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. ukm.my Furthermore, the nitrogen atom of the amino group can act as a hydrogen bond acceptor. Research on related benz[e]indole systems has demonstrated that substituents on the aromatic ring are crucial for modulating receptor affinity and selectivity. ebi.ac.uk For example, modifying this position can fine-tune the balance of activity between different receptor subtypes. ebi.ac.uk

Interaction Type Key Substituent Position(s) Example Modification Effect on Interaction Profile
Hydrogen Bond Donation N-1Unsubstituted (-H)Enables anchoring to H-bond acceptors (e.g., Asp, Glu, backbone carbonyls).
Hydrogen Bond Acceptance C-6-N(CH₃)₂Allows interaction with H-bond donors (e.g., Ser, Thr, Gln).
Hydrophobic Interactions C-3-CH₃Forms van der Waals contacts within a hydrophobic pocket.
π-π Stacking / Cation-π C-6 (and indole core)-N(CH₃)₂ (electron-donating)Enhances interaction with aromatic residues (e.g., Phe, Tyr, Trp).
Steric Fit N-1, C-3, C-6Introduction of bulky groupsProbes the size and shape of the binding pocket; can improve or hinder binding.

This table illustrates how specific substitutions on the this compound scaffold could modulate interactions with a hypothetical biological target.

Pharmacophore Development and Optimization Strategies

Pharmacophore modeling is a crucial strategy in medicinal chemistry that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For analogs of this compound, a hypothetical pharmacophore model would include features such as a hydrogen bond donor (from the N-1 position), a hydrophobic feature (from the C-3 methyl group), and a hydrogen bond acceptor or positive ionizable feature (from the C-6 dimethylamino group), all arranged within the rigid framework of the indole scaffold. mdpi.com

Once an initial pharmacophore is proposed based on an active compound, optimization strategies are employed. This involves synthesizing and testing new derivatives to confirm the importance of each pharmacophoric feature. For example, to validate the role of the N-1 hydrogen bond donor, analogs where the N-H is replaced by N-CH₃ would be synthesized; a significant drop in activity would confirm the feature's importance. nih.gov 3D-QSAR studies can further refine the pharmacophore by mapping regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. pharmacophorejournal.com This information provides a predictive roadmap for designing next-generation compounds with enhanced potency and selectivity. mdpi.com

Exploration of Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are powerful tools in drug design used to fine-tune the physicochemical and biological properties of a lead compound without drastically altering its core structure. mdpi.com Bioisosteres are chemical groups that, due to similar steric, electronic, or solubility characteristics, can be interchanged to improve a molecule's properties. nih.gov

In the context of this compound analogs, several bioisosteric replacements could be explored. The indole ring itself, a key pharmacophore, can be replaced with other heterocyclic systems. researchgate.net For instance, azaindoles or benzimidazoles could be synthesized to investigate how the replacement of the indole CH or NH group with a nitrogen atom affects binding and activity. These changes can alter hydrogen bonding patterns, dipole moments, and metabolic stability. nih.govcwu.edu

Specific functional groups can also be replaced. The C-6 dimethylamino group, for example, could be replaced with other hydrogen bond acceptors like a methoxy (-OCH₃) or a pyrazole (B372694) group. Research has shown that replacing a carboxamide with a bicyclic heterocyclic isostere containing hydrogen bond donors can lead to derivatives with remarkably improved properties. nih.gov The strategic use of bioisosterism can address issues such as poor metabolic stability or off-target effects while retaining the desired biological activity. nih.gov

Original Group Position Bioisosteric Replacement Rationale for Replacement
Indole Scaffold Core StructureBenzimidazoleClassical bioisostere, alters H-bonding potential at N-1 and electronic properties.
Indole Scaffold Core StructureAzaindoleIntroduces a nitrogen into the benzene ring, modifying the scaffold's polarity and H-bonding capacity.
-N(CH₃)₂ C-6Methoxy (-OCH₃)Maintains hydrogen bond accepting capability with different steric and electronic profile.
-N(CH₃)₂ C-6Thiazole RingIntroduces a heterocyclic ring that can act as a hydrogen bond acceptor and form different interactions.
-CH₃ C-3Cyclopropyl GroupIntroduces conformational rigidity and a different hydrophobic character compared to the flexible methyl group.

This table provides hypothetical examples of bioisosteric replacements that could be applied to the this compound scaffold based on established medicinal chemistry principles.

Derivatization Strategies to Probe Specific Molecular Interactions

For this compound, derivatization can be applied to each key position. The amine at the C-6 position is a prime candidate for derivatization. It can be converted into an amide or sulfonamide to explore the impact of altering its hydrogen bonding capacity and electronic nature. Aliphatic amines, which can be difficult to detect, are often derivatized to allow for easier analysis and quantification, a principle that can be applied synthetically to create diverse analogs. sigmaaldrich.com

Similarly, the indole nitrogen (N-1) can be selectively modified. For example, reaction with malondialdehyde under acidic conditions can be used to attach a reactive tag to the indole nitrogen, which can then be used for further chemical conversions. nih.gov This allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements at this position. By systematically creating and testing such derivatives, a detailed map of the molecular interactions driving the biological activity of the this compound scaffold can be constructed.

Rational Design of Indole Amine Analogs for Specific Biological Mechanisms

The rational design of analogs of this compound is guided by an understanding of the structure-activity relationships (SAR) that govern their interaction with biological targets. While specific research on this compound is not extensively detailed in publicly available literature, the principles of rational design for the broader class of indole amines can be extrapolated. These strategies often involve modifying key structural features of the indole scaffold, the amine substituent, and the alkyl groups to modulate biological activity.

Key Structural Considerations for Analog Design:

Indole Scaffold Modification: The indole nucleus itself can be substituted at various positions (e.g., 4, 5, 7) to influence electronic properties and steric interactions with the target protein. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the indole nitrogen and affect hydrogen bonding capabilities. nih.govfrontiersin.org

Amine Substituent Variation: The nature of the substituents on the exocyclic amine is critical for receptor affinity and selectivity. Varying the alkyl groups (e.g., from methyl to larger or cyclic groups) can probe the size and nature of the binding pocket. ebi.ac.uk

Side Chain Length and Flexibility: The length and flexibility of the chain connecting the indole core to the amine can be adjusted to optimize the orientation of the pharmacophoric elements within the binding site.

Strategies for Targeting Specific Biological Mechanisms:

The design of indole amine analogs often targets specific protein families, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. rsc.org For example, to enhance selectivity for a particular receptor subtype, medicinal chemists may introduce conformational constraints, such as cyclization of the side chain, to lock the molecule into a bioactive conformation that is preferred by the target receptor but not by off-target proteins.

Molecular modeling and computational chemistry play a crucial role in the rational design process. nih.govresearchgate.net Techniques like molecular docking can predict the binding mode of designed analogs within the active site of a target protein, allowing for the prioritization of compounds for synthesis. frontiersin.orgresearchgate.net This in silico approach helps in understanding how different structural modifications might affect binding affinity and selectivity.

For instance, in the development of selective enzyme inhibitors, the design might focus on incorporating functional groups that can form specific hydrogen bonds or covalent interactions with key amino acid residues in the enzyme's active site. nih.gov In the context of designing ligands for neurotransmitter transporters, modifications to the phenyl group and the indole moiety of related structures have been explored to improve potency and selectivity. ebi.ac.uk

Illustrative Research Findings in Indole Amine Analog Design:

While direct SAR studies on this compound are scarce, research on related indole structures provides valuable insights. For example, studies on other indole derivatives have shown that:

Substitution at the C6 position of the indole ring can significantly impact bioactivity. mdpi.com

The nature of the N-substituent on the indole ring can influence the compound's mechanism of action. srce.hrresearchgate.net

The introduction of specific pharmacophores, such as a sulfonyl group, can direct the compound's activity towards specific targets like COX-2. researchgate.net

These findings underscore the importance of systematic structural modification in the rational design of indole amine analogs for specific biological mechanisms. The principles derived from these studies can inform the design of novel analogs of this compound with desired pharmacological profiles.

Table of Research Findings on Indole Amine Analogs

Compound ClassKey Structural ModificationObserved Biological EffectReference
Indole Ethylamine DerivativesC6-Br substitution and a 1,3-dicarbonyl-2-methine motif at C3Enhanced agonist activity on PPARα mdpi.com
Indole DiketopiperazinesSubstitution at the C-2 position of the indole nucleusSignificant effects on antimicrobial activity frontiersin.org
1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olsSubstitution on the 3-phenyl group and the indole moietyImproved potency toward inhibiting the norepinephrine (B1679862) transporter ebi.ac.uk
N-substituted Indole DerivativesReplacement of -CHCOOH at position 3 with an aromatic moiety containing phenyl hydrazine (B178648)Selective COX-2 inhibitory activity researchgate.net

This interactive table summarizes key findings from studies on various indole amine analogs, highlighting how specific structural changes can lead to distinct biological outcomes.

Advanced Analytical Methodologies for N,n,3 Trimethyl 1h Indol 6 Amine Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of individual components from a mixture. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like N,N,3-trimethyl-1H-indol-6-amine. A common approach for indoleamines is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key variables include the type of stationary phase (e.g., C18, C8, or Phenyl), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and the pH of the mobile phase. nih.gov For basic compounds like this compound, ion-suppression or ion-pairing techniques can be employed to improve peak symmetry and retention. nih.govnih.gov Ion suppression involves adjusting the mobile phase pH to keep the analyte in its neutral form, while ion-pair chromatography adds a counter-ion to the mobile phase to form a neutral complex with the analyte. nih.gov

Detection is commonly performed using a UV detector, as the indole (B1671886) nucleus exhibits strong ultraviolet absorbance. oup.com For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, setting the excitation and emission wavelengths specific to the analyte's fluorophore. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.5)Elution of the analyte
Flow Rate 1.0 mL/minControls analysis time and efficiency
Detection UV at 280 nm or Fluorescence (Ex: 290 nm, Em: 330 nm)Quantification and identification
Injection Volume 20 µLIntroduction of the sample
Column Temperature 30 °CEnsures reproducible retention times

This table presents a hypothetical, yet scientifically plausible, set of starting conditions for HPLC method development based on methods for similar indoleamines.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.govresearchgate.net For research involving high-throughput screening or the analysis of complex mixtures containing this compound, UPLC offers a distinct advantage.

The principles of method development are similar to HPLC, but the system is optimized for higher flow rates and faster gradients. The enhanced resolving power of UPLC can be particularly useful for separating this compound from its isomers or closely related impurities. mdpi.com The reduced run times also lead to a decrease in solvent consumption, making it a more environmentally friendly technique. researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after a derivatization step to increase its volatility and thermal stability. However, studies on underivatized indole alkaloids have also been successful. acs.orgacs.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. notulaebotanicae.ronotulaebotanicae.ro Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of the separated components based on their mass spectra. researchgate.net

Table 2: Potential GC-MS Parameters for this compound Analysis

ParameterConditionPurpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)Separation of volatile compounds
Carrier Gas Helium at 1 mL/minTransports sample through the column
Injector Temperature 280 °CVaporization of the sample
Oven Program Start at 100°C, ramp to 280°C at 15°C/minElution of analytes with different boiling points
Detector Mass Spectrometer (MS)Identification and quantification
Ionization Mode Electron Ionization (EI) at 70 eVFragmentation of the analyte for identification

This table illustrates potential starting parameters for a GC-MS method, extrapolated from the analysis of similar indole alkaloids. notulaebotanicae.ro

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. Since this compound has a basic amino group, it will be positively charged in an acidic buffer, making it an ideal candidate for CE analysis, particularly in the capillary zone electrophoresis (CZE) mode. nih.govresearchgate.net

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Ions migrate towards the electrode of opposite charge at different velocities, leading to their separation. nih.gov Method optimization in CE involves adjusting the BGE composition, pH, and the applied voltage to achieve the desired separation. nih.gov Detection is typically performed by UV-Vis spectrophotometry. For trace analysis, coupling CE with a highly sensitive detector like a laser-induced fluorescence (LIF) detector can significantly lower the limits of detection. nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC or UPLC with the definitive identification capabilities of tandem mass spectrometry. This method is particularly well-suited for the analysis of this compound in complex matrices such as biological fluids or environmental samples. nih.govresearchgate.net

After separation by LC, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated in the first mass analyzer (MS1) based on their mass-to-charge ratio (m/z). A specific precursor ion corresponding to the analyte is selected and fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. nih.gov

Table 3: Representative LC-MS/MS Parameters for this compound

ParameterConditionPurpose
LC System UPLCFast and high-resolution separation
Column Reversed-Phase C18 or DiphenylAnalyte retention and separation
Mobile Phase Gradient of Methanol/Water with 0.1% Formic AcidElution and promotion of ionization
Ionization Source Electrospray Ionization (ESI), Positive ModeGeneration of protonated molecular ions
MS Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification
Precursor Ion (Q1) [M+H]⁺ for this compoundSelection of the target analyte
Product Ion (Q3) Specific fragment ionConfirmation and quantification

This table provides a plausible set of parameters for an LC-MS/MS method, based on established methods for N,N-dimethyltryptamine. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it a suitable method for identifying this compound, particularly after appropriate derivatization. mdpi.com The technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of tryptamine (B22526) derivatives, GC-MS is widely used for identification and confirmation. japsonline.comnih.gov

The process involves introducing a sample, which is then vaporized and carried by an inert gas through a capillary column. The column, typically coated with a stationary phase like 5% phenyl methyl siloxane, separates compounds based on their boiling points and affinity for the phase. japsonline.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions are fragmented in a characteristic pattern, producing a mass spectrum that serves as a chemical "fingerprint," allowing for structural elucidation and identification by comparison to spectral libraries. mdpi.com

Research on various tryptamine analogs has demonstrated the effectiveness of GC-MS for their simultaneous identification. For instance, studies have successfully developed methods using standard capillary columns to separate a broad spectrum of tryptamines within a reasonable timeframe. japsonline.com The main fragments observed in the mass spectrum are crucial for confirming the identity of the target analyte.

Table 1: Example GC-MS Parameters for Tryptamine Analysis

ParameterConditionReference
InstrumentAgilent HP 6890 GC coupled to HP 5972 mass selective detector japsonline.com
ColumnHP-5MS (30 m x 250 µm x 0.25 µm) japsonline.com
Carrier GasHelium (Flow: 0.8 ml/min) japsonline.com
Oven Temperature ProgramInitial 50°C (1 min), ramp 10°C/min to 310°C, hold for 3 min japsonline.com
Ionization ModeElectron Ionization (EI) free.fr
Scan Rangem/z 50–400 free.fr

Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS)

For enhanced separation and characterization, particularly in complex biological samples or when dealing with isomers, more advanced techniques like Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS) are employed. nih.govnih.gov This powerful hyphenated technique adds another dimension of separation to conventional LC-MS analysis, providing greater confidence in compound identification. mdpi.com

UHPLC provides rapid and high-resolution chromatographic separation of compounds. mdpi.com As the analytes elute, they are ionized (typically via electrospray ionization, ESI) and enter the ion mobility cell. nih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of a weak electric field. tofwerk.com This separation, which occurs on a millisecond timescale, can resolve isomers that are indistinguishable by mass alone. tofwerk.com Following IMS, the ions travel into the Q-TOF mass analyzer, which provides high-resolution and accurate mass measurements of both precursor and fragment ions, enabling the determination of elemental compositions. mdpi.com

The key advantage of UHPLC-IMS-Q-TOF-MS in the context of this compound research is its ability to differentiate it from structural isomers, which may have identical masses and similar chromatographic retention times. The additional descriptor of a collision cross-section (CCS) value, obtained from ion mobility, provides a further point of identification, significantly reducing ambiguity. nih.gov This is crucial in the analysis of NPS, where novel isomers frequently appear. clinicallab.comoup.com

Table 2: Components and Function of UHPLC-IMS-Q-TOF-MS

ComponentFunctionAdvantage for Analysis
UHPLCSeparates compounds based on their physicochemical properties (e.g., polarity) with high resolution and speed.Reduces matrix effects and separates the target analyte from other compounds in the sample. mdpi.com
Ion Mobility Spectrometry (IMS)Separates ions in the gas phase based on their size, shape, and charge (collision cross-section).Provides an additional dimension of separation, capable of resolving isomers. tofwerk.com
Quadrupole Time-of-Flight MS (Q-TOF-MS)Measures the mass-to-charge ratio of ions with high accuracy and resolution for both precursor and product ions.Allows for confident elemental composition determination and structural elucidation through fragmentation analysis. mdpi.com

Method Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical data, rigorous method validation and ongoing quality control are essential. pensoft.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a compound like this compound, this involves evaluating several key performance characteristics. pensoft.net

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.net

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pensoft.netnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. oup.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net

Quality control involves the routine use of procedures to monitor the performance of the analytical method. This includes the regular analysis of quality control (QC) samples, such as a pooled sample representing the average of all study samples, to monitor instrumental drift and ensure consistency throughout an analytical run. nih.gov

Table 3: Key Method Validation Parameters

ParameterDescriptionCommon Acceptance Criteria
Linearity (r²)Correlation coefficient of the calibration curve.≥ 0.99 nih.gov
AccuracyPercent recovery of a known amount of analyte.Typically within 85-115% nih.govresearchgate.net
Precision (RSD)Relative Standard Deviation of replicate measurements.Typically < 15% nih.govresearchgate.net
SpecificityNo interference at the retention time of the analyte.Peak purity analysis, comparison with blank matrix.
LOD / LOQSignal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3; LOQ: S/N ≥ 10

Development of Robust Analytical Protocols for Diverse Research Applications

The development of robust analytical protocols is critical for the reliable detection and characterization of this compound across various research applications, from forensic toxicology to academic research. A robust protocol is one that remains unaffected by small, deliberate variations in method parameters and provides reliable performance during normal usage. clinicallab.com

The development process begins with a clear definition of the analytical objective, including the matrix (e.g., bulk material, biological fluid), the required sensitivity (LOD/LOQ), and whether the analysis is qualitative or quantitative. nih.gov For NPS like the target compound, protocols must be adaptable due to the potential for new, structurally similar compounds to emerge. clinicallab.com

A comprehensive protocol for an unknown or novel substance would typically involve a multi-tiered approach. frontiersin.org

Screening: Initial screening often uses techniques like GC-MS or LC-MS/MS with broad-spectrum methods designed to detect a wide range of compounds. oup.comnih.gov High-resolution mass spectrometry (HRMS) is increasingly popular for this stage as it can detect "unknown" compounds with high mass accuracy. clinicallab.com

Identification and Confirmation: Putative identifications from screening are confirmed using more specific methods. This involves comparing retention times and mass spectra against a certified reference standard. In the absence of a standard, HRMS data is crucial for determining the elemental formula, and techniques like NMR may be required for definitive structural elucidation. frontiersin.org

Quantification: Once identified, a validated quantitative method, often using UHPLC-MS/MS, is developed to determine the concentration of the compound in the sample. nih.gov

The protocol must also detail sample preparation procedures, such as solid-phase extraction or liquid-liquid extraction, which are designed to isolate the analyte from the matrix and minimize interference. clinicallab.com The ultimate goal is to create a standardized operating procedure (SOP) that can be consistently applied to produce reliable and defensible scientific data. frontiersin.org

Conclusion and Future Research Perspectives on N,n,3 Trimethyl 1h Indol 6 Amine

Synthesis and Characterization Advancements

The prospective synthesis of N,N,3-trimethyl-1H-indol-6-amine is anchored by the commercial availability of its direct precursor, 3-methyl-1H-indol-6-amine (CAS 83696-97-3). calpaclab.comcymitquimica.combldpharm.com The primary synthetic challenge lies in the selective N,N-dimethylation of the 6-amino group without affecting the indole (B1671886) nitrogen (N1 position).

Future synthetic explorations could focus on modern, selective methylation techniques. For instance, heterogeneous catalysis using ruthenium nanoparticles on a carbon support (Ru/C) with formaldehyde (B43269) has proven effective for the N,N-dimethylation of various primary amines. nih.govchemrxiv.org This method is attractive due to its operational simplicity and the reusability of the catalyst. Another promising green approach involves the use of formic acid as both a carbon and hydrogen source over a Palladium/Indium(III) oxide catalyst. rsc.org A critical aspect of this research would be to optimize reaction conditions to favor C6-amino methylation over N1-indole methylation. The mechanism of N-methylation of the indole ring itself using dimethylcarbonate (DMC) has been studied, highlighting the potential for side reactions that must be controlled. st-andrews.ac.uk

Table 1: Potential Synthetic Routes for this compound

Starting MaterialReagents and ConditionsKey Challenge
3-methyl-1H-indol-6-amineFormaldehyde, H₂, Ru/C catalystAchieving selectivity for the 6-amino group over the indole N1-H.
3-methyl-1H-indol-6-amineFormic Acid, Pd/In₂O₃ catalystHigh temperatures may lead to side products or degradation.
3-methyl-1H-indol-6-amineMethyl iodide, Base (e.g., K₂CO₃)Low selectivity, potential for over-alkylation and toxicity of methyl iodide. nih.gov

Upon successful synthesis, a thorough characterization would be essential. This would involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would be expected to show a characteristic singlet for the N,N-dimethyl protons, a singlet for the 3-methyl protons, and distinct aromatic and pyrrolic proton signals. ¹³C NMR would confirm the total carbon count and the chemical environment of each carbon atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

Infrared (IR) Spectroscopy: IR analysis would verify the absence of the N-H stretching vibrations characteristic of the primary amine in the starting material and the presence of C-N and aromatic C-H vibrations.

Insights from Computational and Theoretical Chemistry

Computational chemistry offers powerful tools to predict the properties of this compound before its synthesis and to rationalize its experimental behavior. Density Functional Theory (DFT) calculations could provide significant insights into its electronic structure, molecular geometry, and reactivity.

Future computational studies could focus on:

Molecular Electrostatic Potential (MEP): Mapping the MEP on the molecule's surface would identify the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. This could help rationalize the selectivity in functionalization reactions. rsc.org

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about its reactivity and electronic transition properties.

Bond Dissociation Energies (BDE): Calculating BDEs for the N-H bond on the indole ring versus C-H bonds could inform the design of selective C-H functionalization reactions. rsc.org

Docking Studies: If a biological target is hypothesized, molecular docking simulations could predict the binding affinity and orientation of the compound within the target's active site, guiding initial SAR studies.

These theoretical investigations, when combined with experimental data, can accelerate the development and application of this molecule.

Future Directions in Reactivity Studies and Functionalization

The structure of this compound presents multiple sites for further functionalization, making it a versatile building block. Future reactivity studies should aim to selectively modify the indole core to generate a library of novel derivatives.

Key areas for exploration include:

N1-Indole Functionalization: The indole nitrogen can be alkylated, arylated, or acylated. For example, N1-alkylation can be achieved using various alkyl halides or through Mitsunobu reactions, which could be important for modulating pharmacokinetic properties in a medicinal chemistry context. rsc.orgacs.org

C2-Position Functionalization: While the C3 position is blocked by a methyl group, the C2 position remains a prime target for functionalization through methods like lithiation followed by electrophilic quench or transition-metal-catalyzed C-H activation.

Aromatic Ring Functionalization: The electron-donating nature of the dimethylamino group will direct electrophilic aromatic substitution (e.g., halogenation, nitration) primarily to the C7 and C5 positions of the indole ring.

Oxidative Coupling: Nickel-photoredox catalysis could enable novel C(sp²)-heteroatom coupling reactions at various positions on the indole ring, allowing for the introduction of diverse functional groups.

Emerging Trends in SAR-driven Molecular Design

The this compound scaffold is a promising starting point for structure-activity relationship (SAR) studies in drug discovery. The indole core is a well-established pharmacophore, and the 6-amino substitution pattern is present in compounds targeting various receptors and enzymes. sigmaaldrich.com

A future SAR campaign could systematically explore the chemical space around this core. The goal would be to understand how modifications to different parts of the molecule affect its biological activity against a chosen target. For example, in many indole-based ligands, the nature of the amino substituent is critical for receptor affinity and selectivity.

Table 2: Hypothetical SAR Exploration for this compound Analogs

CompoundR¹ (at N1)R² (at C6-N)R³ (at C2)R⁴ (at C5/C7)Hypothetical Activity (IC₅₀, nM)
Parent H-N(CH₃)₂HH500
Analog 1 -CH₃-N(CH₃)₂HH250
Analog 2 H-NHCH₃HH1200
Analog 3 H-N(C₂H₅)₂HH800
Analog 4 H-N(CH₃)₂-BrH150
Analog 5 H-N(CH₃)₂H-F400
Analog 6 -CH₂-Ph-N(CH₃)₂HH80
Analog 7 H-N(CH₃)₂-PhH300

This interactive table illustrates how systematic modifications could be correlated with biological activity. For instance, exploring changes to the dimethylamino group (e.g., mono-methyl, diethyl), adding substituents to the indole nitrogen (R¹), or functionalizing the indole ring at the C2, C5, or C7 positions (R³, R⁴) could lead to the identification of compounds with significantly improved potency and selectivity.

Challenges and Opportunities in Indole Amine Research

The broader field of indole amine research is vibrant, driven by the diverse biological activities of these compounds. However, significant challenges and opportunities remain.

Challenges:

Synthetic Selectivity: As discussed, achieving regioselectivity in the functionalization of multifunctional indoles is a persistent challenge that requires the development of sophisticated synthetic methods.

Metabolic Stability: Indole rings can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Future molecular design must consider strategies to block metabolic hotspots without sacrificing desired activity.

Intellectual Property Landscape: The chemical space around simple indole amines is becoming increasingly crowded, particularly in areas like psychedelic research, with a rise in broad patent claims that can hinder innovation.

Opportunities:

New Catalytic Methods: Advances in catalysis, particularly in C-H activation and photoredox chemistry, are opening up unprecedented ways to functionalize the indole core, allowing access to previously unobtainable structures. bldpharm.com

Multitarget-Directed Ligands (MTDLs): The indole scaffold is well-suited for the design of MTDLs, which act on multiple biological targets simultaneously. This is a promising strategy for complex multifactorial diseases like neurodegenerative disorders.

Chemical Biology Probes: Functionalized indole amines can be developed as chemical probes to study biological pathways. For example, incorporating photo-cross-linkers or reporter tags can help identify the protein targets of bioactive indole compounds.

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Synthesis typically involves multi-step reactions, starting with indole derivatives as precursors. For example, refluxing indole-3-carbaldehyde with methylamine derivatives in ethanol under controlled pH conditions can yield the target compound. Post-synthesis, purification via column chromatography (using silica gel and a gradient eluent system) is critical. Characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm methyl group positions and amine substitution patterns . For yield optimization, monitor reaction kinetics using HPLC to identify intermediates and adjust stoichiometry or catalyst loading .

How can molecular docking studies be applied to predict the biological activity of this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    Molecular docking requires a validated 3D structure of the compound (generated via DFT calculations or X-ray crystallography) and a target protein (e.g., androgen receptor or kinase enzymes). Use software like AutoDock Vina to simulate binding interactions. Focus on hydrogen bonding with residues like LEU704 or GLY708, and analyze hydrophobic interactions with aromatic side chains. Docking scores (e.g., -7.0 kcal/mol) should be cross-validated with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between computational predictions and experimental results .

What analytical techniques are essential for validating the purity and stability of this compound in different solvents?

Q. Basic Research Focus

  • Methodological Answer :
    Employ hyphenated techniques such as LC-MS to detect impurities at trace levels (<0.1%). For stability studies, use accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products via UPLC-PDA. Validate methods per ICH guidelines, ensuring specificity, linearity (R2^2 > 0.995), and precision (%RSD < 2.0). Differential scanning calorimetry (DSC) can assess polymorphic stability, while 1H^1H-NMR in D2_2O or DMSO-d6_6 confirms structural integrity under varying pH .

How should researchers address contradictions in the pharmacological data of this compound across different cell lines?

Q. Advanced Research Focus

  • Methodological Answer :
    Contradictions may arise due to cell-specific expression of targets (e.g., receptor isoforms) or assay conditions. Design dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) and validate target engagement using CRISPR knockouts or siRNA silencing. Cross-reference with transcriptomic data (RNA-seq) to identify confounding pathways. Use meta-analysis tools to reconcile EC50_{50} variations, ensuring consistency in buffer composition (e.g., Ca2+^{2+} levels) and incubation times .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Methodological Answer :
    Refer to structural analogs (e.g., N,1-Dimethyl-N-phenyl-1H-indol-3-amine) for hazard extrapolation. Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. In case of exposure, immediate rinsing with PBS (pH 7.4) followed by medical consultation is advised. Store the compound in amber vials under argon at -20°C to prevent oxidation. Regularly audit waste disposal for compliance with EPA guidelines on amine derivatives .

How can computational modeling optimize the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    Use QSAR models to predict logP (target ~2.5 for blood-brain barrier penetration) and pKa (amine groups ~9.5). Simulate ADMET properties via SwissADME or ADMETLab, focusing on hepatic clearance (CYP3A4/2D6 metabolism) and plasma protein binding (>90% may reduce bioavailability). Molecular dynamics (MD) simulations (GROMACS) can assess membrane permeability by tracking free-energy profiles across lipid bilayers. Validate predictions with in vivo PK studies in rodent models .

What strategies mitigate the risk of N-nitrosamine formation in this compound formulations?

Q. Advanced Research Focus

  • Methodological Answer :
    Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use LC-MS/MS to detect nitrosamine impurities (LOQ < 10 ppb). Reformulate with antioxidants (e.g., ascorbic acid) to inhibit nitrosation. Conduct forced degradation studies under acidic/oxidizing conditions and monitor via GC-HRMS. Supplier audits should confirm GMP compliance and absence of cross-contamination in shared equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.